2-(Bromomethyl)-1-methyl-1H-benzimidazole
Overview
Description
2-(Bromomethyl)-1-methyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by a benzene ring fused to an imidazole ring and is modified by the presence of a bromomethyl group and a methyl group on the structure .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles in moderate to good yields . Another method includes electrophilic substitution reactions on 1-methyl-2-(5'-methyl-2'-hetaryl)benzimidazoles, where bromination can lead to the formation of bromo derivatives substituted in the benzene or hetaryl ring .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of intramolecular hydrogen bonding, which can influence the reactivity and properties of the compound. For instance, in the case of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols, strong intramolecular hydrogen bonding is observed between the OH hydrogen and the C=N nitrogen atoms .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including complexation with metal ions. The study of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols revealed that these compounds can form complexes with Zn(II) ions, with the nature of the complex depending on the substituents and the solvent used for the reaction . The complexation reactions are influenced by the strength of the intramolecular hydrogen bonding and the electronic properties of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The presence of substituents such as bromomethyl and methyl groups can affect the compound's reactivity, solubility, and biological activity. For example, novel derivatives of 2-bromomethyl-benzimidazole have been synthesized and characterized, showing moderate to good antibacterial activity against various bacterial strains . The characterization of these compounds typically involves techniques such as IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Novel Derivatives : 2-(Bromomethyl)-1-methyl-1H-benzimidazole has been utilized in the synthesis of new benzimidazole derivatives exhibiting significant antimicrobial properties against various bacterial strains (Ahmadi, 2014).
Antibacterial and Anti-Cancer Applications : A study demonstrated the use of 2-(bromomethyl)-1H-benzimidazole in creating benzimidazole derivatives with notable antibacterial activities and cytotoxic effects against liver cancer cell lines (Khalifa et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition in Desalination Plants : A derivative of 2-(bromomethyl)-1H-benzimidazole, namely 2-(2-bromophenyl)-1-methyl-1H-benzimidazole, has shown effectiveness as a corrosion inhibitor for certain alloys in desalination plants, indicating its potential in industrial applications (Onyeachu et al., 2020).
Anticancer and Antifilarial Potential
- Potential Antineoplastic and Antifilarial Agents : Research on benzimidazole-2-carbamates, derived from 2-(bromomethyl)-1H-benzimidazole, has revealed their potential as antineoplastic and antifilarial agents, showing significant growth inhibition in cancer cells and efficacy against certain parasites (Ram et al., 1992).
DNA Interaction and Inhibition
- DNA Topoisomerase Inhibition : Benzimidazole derivatives, including those derived from 2-(bromomethyl)-1H-benzimidazole, have been found to inhibit mammalian DNA topoisomerase I, a property useful in cancer treatment strategies (Alpan et al., 2007).
Surface Protection
- Steel Surface Protection : The compound has been used to create benzimidazole derivatives for the protection of mild steel surfaces, demonstrating its relevance in industrial corrosion inhibition (Obot et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPMKWVPYPLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383549 | |
Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-methyl-1H-benzimidazole | |
CAS RN |
136099-52-0 | |
Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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